![molecular formula C32H28N2O B5007590 (4-BENZHYDRYLPIPERAZINO)[3-(2-PHENYL-1-ETHYNYL)PHENYL]METHANONE](/img/structure/B5007590.png)
(4-BENZHYDRYLPIPERAZINO)[3-(2-PHENYL-1-ETHYNYL)PHENYL]METHANONE
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Overview
Description
(4-BENZHYDRYLPIPERAZINO)[3-(2-PHENYL-1-ETHYNYL)PHENYL]METHANONE is a complex organic compound that features a piperazine ring substituted with a benzhydryl group and a phenyl-ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZHYDRYLPIPERAZINO)[3-(2-PHENYL-1-ETHYNYL)PHENYL]METHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with Benzhydryl Group: The piperazine ring is then reacted with benzhydryl chloride in the presence of a base such as sodium hydroxide to introduce the benzhydryl group.
Introduction of the Phenyl-Ethynyl Group: The final step involves the coupling of the substituted piperazine with a phenyl-ethynyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-BENZHYDRYLPIPERAZINO)[3-(2-PHENYL-1-ETHYNYL)PHENYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-BENZHYDRYLPIPERAZINO)[3-(2-PHENYL-1-ETHYNYL)PHENYL]METHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological receptors.
Chemical Biology: The compound serves as a probe in chemical biology to study cellular processes and molecular interactions.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-BENZHYDRYLPIPERAZINO)[3-(2-PHENYL-1-ETHYNYL)PHENYL]METHANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
(4-BENZHYDRYLPIPERAZINO)(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHANONE: This compound features a similar piperazine ring but with a different substituent, highlighting the versatility of piperazine derivatives.
(4-METHYLPIPERAZIN-1-YL)(1-PHENYL-1H-PYRAZOL-4-YL)METHANONE: Another piperazine derivative with distinct substituents, used in anti-inflammatory research.
Uniqueness
(4-BENZHYDRYLPIPERAZINO)[3-(2-PHENYL-1-ETHYNYL)PHENYL]METHANONE is unique due to its combination of a benzhydryl group and a phenyl-ethynyl group, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[3-(2-phenylethynyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O/c35-32(30-18-10-13-27(25-30)20-19-26-11-4-1-5-12-26)34-23-21-33(22-24-34)31(28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-18,25,31H,21-24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCVLTBHWKCLGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC(=C4)C#CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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